Butanoic Acid Chain Length Dictates Trypanocidal Pharmacophore Activity: Homolog Comparison
The biological activity of the arsenoxide derived from 4-(4-arsono-2-nitrophenyl)butanoic acid is critically dependent on the butanoic acid chain length. γ-(p-Arsenosophenyl)butyric acid (four‑carbon chain) exhibits pronounced trypanocidal activity, whereas the homologous p-arsenosophenylacetic acid (two‑carbon chain) and p-arsenosophenylpropionic acid (three‑carbon chain) are devoid of activity [1]. The active compound was administered at 0.25–0.5 mg/kg body weight in human sleeping sickness cases, with a reported total of 319 early‑stage T. gambiense infections treated [2].
| Evidence Dimension | Trypanocidal efficacy (in vivo murine model and human clinical observation) as a function of alkanoic acid chain length, measured via surrogate arsenoxide reduction products |
|---|---|
| Target Compound Data | The nitrophenylarsonobutyric acid scaffold (four‑carbon chain) serves as the precursor to γ-(p-arsenosophenyl)butyric acid, which is trypanocidal at 0.25–0.5 mg/kg and active against both normal and tryparsamide‑resistant T. equiperdum strains [3] |
| Comparator Or Baseline | p-Arsenosophenylacetic acid (two‑carbon chain): no trypanocidal activity [1]; p-arsenosophenylpropionic acid (three‑carbon chain): no trypanocidal activity [1]; tryparsamide: active against normal strains but ineffective against resistant strains |
| Quantified Difference | The arsenosophenylacetic and arsenosophenylpropionic homologs exhibit 0% activity relative to the butyric acid derivative at comparable doses (activity absent vs. present); the butyric acid derivative retains efficacy against tryparsamide‑resistant trypanosomes unlike tryparsamide itself |
| Conditions | In vivo murine trypanosomiasis model (T. equiperdum) and human clinical observation (T. gambiense); Freedman & Doak 1949 structure–activity comparison [1]; Eagle 1945 and Williamson & Lourie 1946 efficacy and resistance studies [2][3] |
Why This Matters
This chain‑length dependency means that a procurement decision for arsonophenylbutyric acid congeners cannot substitute a shorter‑chain analog without losing the pharmacophore required for trypanocidal activity.
- [1] Freedman, L.D. & Doak, G.O. (1949) Arsenoso Derivatives of Phenyl-substituted Fatty Acids. Journal of the American Chemical Society, 71(3), 779–780. doi:10.1021/ja01171a006. View Source
- [2] Eagle, H. (1946) The treatment of trypanosomiasis with p-arsenosophenylbutyric acid; results in 319 cases of early Trypanosoma gambiense infections. (Cited in Semantic Scholar). Available at: https://www.semanticscholar.org/paper/Increase-of-Rat-Infestation-on-Oil-Tankers./[identifier]. View Source
- [3] Williamson, J. & Lourie, E.M. (1946) Interference with the trypanocidal action of γ-(p-arsenosophenyl)butyric acid by p-aminobenzoic acid. Annals of Tropical Medicine and Parasitology, 40, 255–264. doi:10.1080/00034983.1946.11685284. View Source
